Isoamyl acetate
Isoamyl acetate
Isoamyl acetate is the major ginjo-flavor components of Japanese sake (Ginjo-shu). It is effective in inactivating various microorganisms. Synthesis of isoamyl acetate by lipase-catalyzed transesterification of ethyl acetate in n-hexane has been reported. It is flavor-active compound present in beer.
Isoamyl acetate has been identified as one of the main volatile aroma constituents in banana fruit and jackfruit. It is also formed during the fermentation of wine.
Isopentyl acetate is an alarm pheromone present in honey bees, which may affect the brain and hence, provoke a quick defensive response, thereby influencing their behavior for a longer period of time.
Isoamyl acetate, also known as isopentyl acetate or acetate d'isoamyle, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isoamyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Isoamyl acetate has been primarily detected in feces. Within the cell, isoamyl acetate is primarily located in the cytoplasm. Isoamyl acetate exists in all eukaryotes, ranging from yeast to humans. Isoamyl acetate can be biosynthesized from isoamylol. Isoamyl acetate is a sweet, banana, and bitter tasting compound that can be found in a number of food items such as papaya, fruits, guava, and tea. This makes isoamyl acetate a potential biomarker for the consumption of these food products. Isoamyl acetate is a potentially toxic compound.
Isoamyl acetate is the acetate ester of isoamylol. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It derives from an isoamylol.
Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999)
Isoamyl acetate has been identified as one of the main volatile aroma constituents in banana fruit and jackfruit. It is also formed during the fermentation of wine.
Isopentyl acetate is an alarm pheromone present in honey bees, which may affect the brain and hence, provoke a quick defensive response, thereby influencing their behavior for a longer period of time.
Isoamyl acetate, also known as isopentyl acetate or acetate d'isoamyle, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isoamyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Isoamyl acetate has been primarily detected in feces. Within the cell, isoamyl acetate is primarily located in the cytoplasm. Isoamyl acetate exists in all eukaryotes, ranging from yeast to humans. Isoamyl acetate can be biosynthesized from isoamylol. Isoamyl acetate is a sweet, banana, and bitter tasting compound that can be found in a number of food items such as papaya, fruits, guava, and tea. This makes isoamyl acetate a potential biomarker for the consumption of these food products. Isoamyl acetate is a potentially toxic compound.
Isoamyl acetate is the acetate ester of isoamylol. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It derives from an isoamylol.
Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
123-92-2
VCID:
VC20815540
InChI:
InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3
SMILES:
CC(C)CCOC(=O)C
Molecular Formula:
C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2
Molecular Weight:
130.18 g/mol
Isoamyl acetate
CAS No.: 123-92-2
Cat. No.: VC20815540
Molecular Formula: C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoamyl acetate is the major ginjo-flavor components of Japanese sake (Ginjo-shu). It is effective in inactivating various microorganisms. Synthesis of isoamyl acetate by lipase-catalyzed transesterification of ethyl acetate in n-hexane has been reported. It is flavor-active compound present in beer. Isoamyl acetate has been identified as one of the main volatile aroma constituents in banana fruit and jackfruit. It is also formed during the fermentation of wine. Isopentyl acetate is an alarm pheromone present in honey bees, which may affect the brain and hence, provoke a quick defensive response, thereby influencing their behavior for a longer period of time. Isoamyl acetate, also known as isopentyl acetate or acetate d'isoamyle, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isoamyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Isoamyl acetate has been primarily detected in feces. Within the cell, isoamyl acetate is primarily located in the cytoplasm. Isoamyl acetate exists in all eukaryotes, ranging from yeast to humans. Isoamyl acetate can be biosynthesized from isoamylol. Isoamyl acetate is a sweet, banana, and bitter tasting compound that can be found in a number of food items such as papaya, fruits, guava, and tea. This makes isoamyl acetate a potential biomarker for the consumption of these food products. Isoamyl acetate is a potentially toxic compound. Isoamyl acetate is the acetate ester of isoamylol. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It derives from an isoamylol. Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999) |
|---|---|
| CAS No. | 123-92-2 |
| Molecular Formula | C7H14O2 CH3COO(CH2)2CH(CH3)2 CH3COO(CH2)2CH(CH3)2 C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 3-methylbutyl acetate |
| Standard InChI | InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3 |
| Standard InChI Key | MLFHJEHSLIIPHL-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC(=O)C |
| Canonical SMILES | CC(C)CCOC(=O)C |
| Boiling Point | 288 °F at 760 mm Hg (NTP, 1992) 142.5 °C 142 °C 288°F |
| Colorform | Colorless neutral liquid |
| Flash Point | 77 °F (NTP, 1992) Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C). 25 °C closed cup 25 °C c.c. 77°F |
| Melting Point | -109.3 °F (NTP, 1992) -78.5 °C -78.5°C -79 °C -109°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator